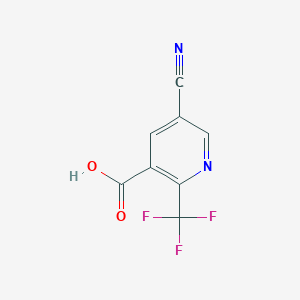
5-Cyano-2-(trifluoromethyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H3F3N2O2. It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position and a trifluoromethyl group at the 2-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst such as triethylamine or pyridine. The reaction is carried out at temperatures ranging from -10°C to 30°C for 3 to 7 hours, resulting in the formation of an intermediate, which is then cyclized and hydrolyzed to yield the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are inexpensive and easily obtainable, and the reaction conditions are designed to be simple and efficient. The intermediate products are easily separated and purified at each step, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
5-Cyano-2-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
作用機序
The mechanism by which 5-Cyano-2-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups contribute to its unique chemical properties, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study .
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 5-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both a cyano group and a trifluoromethyl group on the pyridine ring.
特性
CAS番号 |
1211537-37-9 |
|---|---|
分子式 |
C8H3F3N2O2 |
分子量 |
216.12 g/mol |
IUPAC名 |
5-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)1-4(2-12)3-13-6/h1,3H,(H,14,15) |
InChIキー |
AGIHKLSDPMERCV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[4-(Dimethylamino)phenyl]-n-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide](/img/structure/B12518877.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)

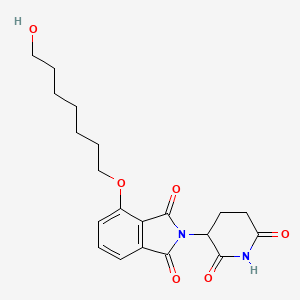
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
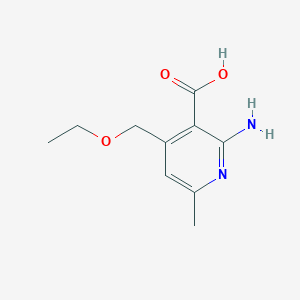

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
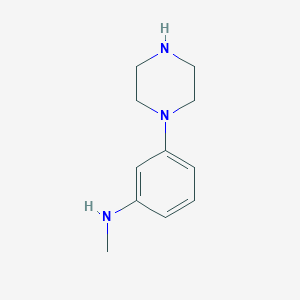
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
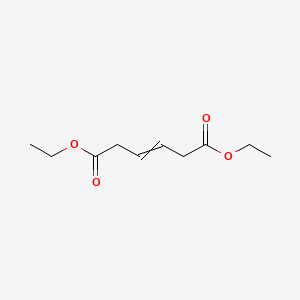
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
